molecular formula C13H16N2S B12547962 N-[4-(Hex-1-yn-1-yl)phenyl]thiourea CAS No. 832099-01-1

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea

Cat. No.: B12547962
CAS No.: 832099-01-1
M. Wt: 232.35 g/mol
InChI Key: GGVYZMRARCDVQH-UHFFFAOYSA-N
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Description

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea is an organic compound characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a hex-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea typically involves the reaction of 4-(Hex-1-yn-1-yl)aniline with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Hex-1-yn-1-yl)phenyl]methanesulfonamide
  • N-[4-(Hex-1-yn-1-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

832099-01-1

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

(4-hex-1-ynylphenyl)thiourea

InChI

InChI=1S/C13H16N2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)15-13(14)16/h7-10H,2-4H2,1H3,(H3,14,15,16)

InChI Key

GGVYZMRARCDVQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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